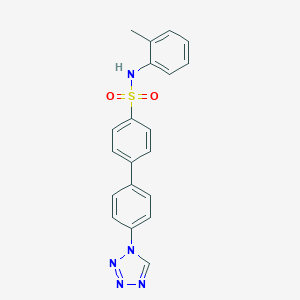![molecular formula C25H20ClN3OS B299729 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B299729.png)
2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure and properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the progression of various diseases.
Biochemical and Physiological Effects:
2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. This compound has also been found to reduce inflammation and oxidative stress in the body, which are associated with various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one in lab experiments is its unique structure and properties, which make it an ideal candidate for studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one. One of the directions is to study its potential use as an antifungal and antibacterial agent. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-chloro-3-quinolinecarbaldehyde with 2-(phenylthio)acetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Scientific Research Applications
2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antifungal and antibacterial agent.
properties
Molecular Formula |
C25H20ClN3OS |
|---|---|
Molecular Weight |
446 g/mol |
IUPAC Name |
2-(2-chloroquinolin-3-yl)-3-phenyl-1,2,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H20ClN3OS/c26-22-18(14-15-8-4-6-12-19(15)27-22)23-28-24-21(17-11-5-7-13-20(17)31-24)25(30)29(23)16-9-2-1-3-10-16/h1-4,6,8-10,12,14,23,28H,5,7,11,13H2 |
InChI Key |
XXDJCBYMKKFJDL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)NC(N(C3=O)C4=CC=CC=C4)C5=CC6=CC=CC=C6N=C5Cl |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(N(C3=O)C4=CC=CC=C4)C5=CC6=CC=CC=C6N=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)

![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)